molecular formula C25H20N2O2 B1291629 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene CAS No. 20638-07-7

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene

Cat. No. B1291629
CAS RN: 20638-07-7
M. Wt: 380.4 g/mol
InChI Key: NLGOBIIKXFNGQR-UHFFFAOYSA-N
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Description

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene is a chemical compound that serves as a monomer for the synthesis of various polymers, particularly polyimides and polyamides. These polymers are known for their excellent thermal stability, organosolubility, and optical transparency, making them suitable for high-performance applications.

Synthesis Analysis

The synthesis of related fluorene-based monomers typically involves a multi-step process starting with the condensation of fluorenone with phenol derivatives to form a spiro framework, followed by nucleophilic substitution reactions to introduce amino groups. For instance, the synthesis of a similar monomer, 2',7'-bis(4-aminophenoxy)-spiro(fluorene-9,9'-xanthene), is achieved through acid-catalyzed condensation of 9-fluorenone with resorcinol, followed by a nucleophilic substitution with 1-fluoro-4-nitro-benzene and subsequent catalytic reduction . Another related monomer, 9,9-bis(4-hydroxyphenyl)fluorene, can be synthesized using heteropoly acid catalysis, which is environmentally friendly , or using sulfuric acid as a catalyst .

Molecular Structure Analysis

The molecular structure of fluorene-based monomers is characterized by a spiro-linked central fluorene unit with phenolic or amino substituents at the 9,9' positions. This structure imparts rigidity and planarity, which are beneficial for the thermal and mechanical properties of the resulting polymers. The presence of electron-donating amino groups and electron-withdrawing trifluoromethyl groups can further influence the electronic properties of the monomers and the derived polymers .

Chemical Reactions Analysis

Fluorene-based monomers like 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene can react with various dicarboxylic acids and tetracarboxylic dianhydrides to form polyamides and polyimides, respectively. These reactions typically involve polycondensation or ring-opening poly-addition followed by imidization . The reactivity of the monomers is influenced by the presence of functional groups that can participate in these polymerization reactions.

Physical and Chemical Properties Analysis

The polymers derived from fluorene-based monomers exhibit a range of desirable physical and chemical properties. They are generally soluble in organic solvents, which facilitates the processing of the polymers into films and coatings . These materials also display high optical transparency with UV-vis absorption cutoff wavelengths indicating potential for optoelectronic applications . The thermal properties are notable, with high decomposition temperatures and glass transition temperatures, indicating suitability for high-temperature applications . The polymers also have low moisture absorption and low dielectric constants, which are advantageous for electronic and aerospace applications .

Scientific Research Applications

Fluorene Compounds in Polymer Applications

Fluorene compounds, including 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene, have shown significant potential in polymer applications. For instance, bisphenol fluorene variants are used in epoxy and polycarbonate resins to enhance thermal stability. The specific structure of 9,9-bis(3-amino-4-hydroxyphenyl)fluorene makes it an important monomer in the field, particularly in the development of photosensitive materials and OLED (Organic Light Emitting Diodes) applications (Wang Ji-ping, 2011).

High-Purity Synthesis for Advanced Applications

The synthesis of high-purity 9,9-bis(4-hydroxyphenyl)fluorene has been achieved, indicating the feasibility of obtaining pure compounds for advanced scientific applications. This synthesis process could pave the way for more refined uses of 9,9-bis(3-amino-4-hydroxyphenyl)fluorene in various fields, including high-performance materials and adhesives (W. Liu et al., 2008).

Gas Transport Properties in Copolyimide Membranes

The diamine monomer 9,9-bis(3-amino-4-hydroxyphenyl)fluorene has been utilized in the creation of copolyimide membranes. These membranes exhibit high gas permeability and are suitable for applications in gas separation processes. The introduction of cardo moieties in these membranes is particularly beneficial for enhancing gas transport properties (Yunhua Lu et al., 2017).

Aromatic Polyamides and Polyimides

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene has also been used as a monomer in the synthesis of various aromatic polyamides and polyimides. These polymers are notable for their solubility in polar solvents and their high thermal stability, making them suitable for applications requiring durable and stable materials (Chin‐Ping Yang et al., 1993).

Safety And Hazards

The safety data sheet for 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be harmful in contact with skin, and be harmful if swallowed .

Future Directions

The future directions of 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene research could involve further exploration of its synthesis, characterization, and potential applications. The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been catalyzed by bifunctional ionic liquids, which could be an area of future exploration .

properties

IUPAC Name

2-amino-4-[9-(3-amino-4-hydroxyphenyl)fluoren-9-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H,26-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGOBIIKXFNGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622824
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis(3-amino-4-hydroxyphenyl)fluorene

CAS RN

20638-07-7
Record name 4,4'-(9H-Fluorene-9,9-diyl)bis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Bis(3-amino-4-hydroxyphenyl)fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Zhang, Y Lu, G Xiao, M Hou, L Li, T Wang - RSC advances, 2021 - pubs.rsc.org
A series of thermal rearrangement (TR) copolymer membranes were prepared by the copolymerization of 9,9-bis(3-amino-4-hydroxyphenoxyphenyl) fluorene (BAHPPF), 9,9-bis(3-…
Number of citations: 5 pubs.rsc.org
W Huang, S Li, C Du, M Xie, Y Zhang, J Yin - European polymer journal, 2009 - Elsevier
A series of poly(bisbenzoxazole)s (PBOsV) containing fluorenylidene unit are prepared from 9,9-bis(3-amino-4-hydroxyphenyl)fluorene (BAHPF) and various aromatic or alkene diacids …
Number of citations: 16 www.sciencedirect.com
ME El-Khouly - Photochemical & Photobiological Sciences, 2007 - Springer
Photoinduced bimolecular electron transfer processes of fullerenes (C 60 /C 70 ) with fluorene derivatives, namely 9,9-bis(4-amino-3-methylphenyl)fluorene (BAMF), 9,9-bis(4-amino-3-…
Number of citations: 4 link.springer.com
Y Lu, J Hao, L Li, J Song, M Fei, G Xiao… - ACTA POLYMERICA …, 2016 - hero.epa.gov
Using acetone as a solvent, a dinitro compound 9, 9-bis (3-nitro-4-hydroxyphenyl) fluorene was synthesized by the nitration reaction of 9, 9-bis (4-hydroxyphenyl) fluorene (BHF) using …
Number of citations: 3 hero.epa.gov
Y Lu, J Hao, L Li, J Song, G Xiao, H Zhao, Z Hu… - Reactive and Functional …, 2017 - Elsevier
The diamine monomer with ortho-hydroxyl groups and fluorene moiety, 9,9-bis (3-amino-4-hydroxyphenyl)fluorene (BisAHPF), was prepared. The 6FDA-FDA-BisAHPF copoly(amic acid…
Number of citations: 34 www.sciencedirect.com
M Hasegawa, A Tominaga - Macromolecular Materials and …, 2011 - Wiley Online Library
Poly(ester imide)s (PEsIs) were prepared from fluorene (FL)‐containing ester‐linked tetracarboxylic dianhydrides and various diamines. The PEsI films achieved excellent combined …
Number of citations: 25 onlinelibrary.wiley.com
YF Yeong, H Wang, KP Pramoda, TS Chung - Journal of membrane …, 2012 - Elsevier
We have successfully designed amendable polybenzoxazole materials with enhanced gas transport properties via incorporation of cardo moiety into thermally rearrangeable polymer …
Number of citations: 101 www.sciencedirect.com
DD Guo, SR Sheng, XC Mao, XL Liu… - High Performance …, 2016 - journals.sagepub.com
A series of poly(ether benzoxazole)s (PEBOs) containing xanthene cardo groups were prepared via direct one-step condensation polymerization in poly(phosphoric acid/phosphorus …
Number of citations: 1 journals.sagepub.com
Y Lu, J Zhang, G Xiao, L Li, M Hou, J Hu, T Wang - RSC advances, 2020 - pubs.rsc.org
The diamine monomer, 9,9-bis[4-(4-amino-3-hydroxylphenoxy)phenyl] fluorene (bis-AHPPF) was successfully synthesized according to our modified method. A series of hydroxyl-…
Number of citations: 10 pubs.rsc.org
S Bandehali, AE Amooghin, H Sanaeepur… - Separation and …, 2021 - Elsevier
In the last decades, many novel polymeric materials have been considered to prepare highly energy-efficient gas separation membranes. There is a continuous search to overcome the …
Number of citations: 41 www.sciencedirect.com

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